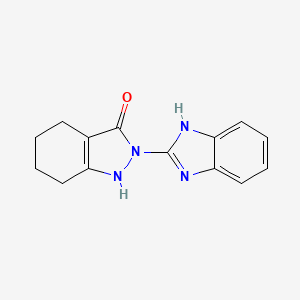

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Description

1.1 Chemical and Pharmacological Profile of 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) is a bicyclic benzimidazole derivative characterized by a fused benzene-imidazole core linked to a tetrahydroindazol-3-ol moiety. This structural configuration enables hydrogen bonding with biological targets, particularly H+/K+-ATPases, which are critical for maintaining intracellular pH (pHi) homeostasis . BMT-1 exhibits potent immunomodulatory activity by inhibiting T cell proliferation via H+/K+-ATPase blockade, leading to intracellular acidification and cell cycle arrest at the G0/G1 phase . Notably, BMT-1 shows low cytotoxicity at effective doses (≤10 μM), making it a promising candidate for autoimmune disease therapy .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c19-13-9-5-1-2-6-10(9)17-18(13)14-15-11-7-3-4-8-12(11)16-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAVCVNITMWRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the condensation of benzimidazole derivatives with suitable hydrazine compounds under controlled conditions. One common method involves the reaction of benzimidazole-2-thiol with hydrazine hydrate in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents such as chlorine or bromine

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities

Reduction: Reduced derivatives with hydrogenated functionalities

Substitution: Halogenated benzimidazole derivatives

Scientific Research Applications

Immunomodulatory Properties

BMT-1 has been shown to inhibit T cell proliferation through the modulation of H+/K+-ATPase activity. This inhibition leads to intracellular acidification, which is critical for regulating T cell function. Research indicates that BMT-1 effectively blocks the activity of H+/K+-ATPases in activated T cells, resulting in reduced cell proliferation and altered intracellular pH levels .

Case Study: T Cell Proliferation Inhibition

In a study conducted by Liu et al., BMT-1 was tested on anti-CD3/CD28 activated T cells. The results demonstrated that treatment with BMT-1 significantly decreased T cell proliferation by interfering with H+/K+-ATPase activity, leading to an increase in intracellular acidity . The study utilized BCECF-AM as a pH-sensitive fluorescent dye to measure changes in cytosolic pH, confirming that BMT-1 treatment resulted in a more acidic environment within the cells .

Potential Therapeutic Applications

Given its immunomodulatory effects, BMT-1 holds promise for various therapeutic applications:

- Cancer Therapy : By inhibiting T cell proliferation, BMT-1 may be beneficial in cancer therapies where modulation of the immune response is required. The ability to control T cell activation could help manage autoimmune responses or enhance the efficacy of cancer immunotherapies .

- Autoimmune Disorders : The compound's mechanism of action suggests it could be explored as a treatment option for autoimmune diseases by dampening excessive immune responses .

Synthesis Overview

The synthesis typically involves:

- Formation of the Indazole Ring : This can be achieved through condensation reactions.

- Modification : Further chemical modifications are made to enhance solubility and bioavailability.

- Characterization : Techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation by targeting key enzymes and signaling pathways involved in cell growth and survival . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Benzimidazole Derivatives

Benzimidazole derivatives are well-known for their diverse pharmacological activities. A comparative analysis of BMT-1 with other benzimidazole-based drugs reveals key differences in target specificity and mechanisms:

Key Insights :

- Unlike omeprazole, which targets gastric H+/K+-ATPases, BMT-1 inhibits ATPases in T cells, linking pHi modulation to immunosuppression .

- BMT-1’s tetrahydroindazol-3-ol moiety may enhance its selectivity for immune cell ATPases over gastric pumps .

Functional Analogues: Immunosuppressive Agents

BMT-1’s immunosuppressive efficacy parallels that of Janus kinase (JAK) inhibitors and mTOR blockers but operates via distinct pathways:

Key Insights :

- BMT-1 achieves immunosuppression without suppressing IL-2 production or CD25 expression, unlike JAK inhibitors that broadly disrupt cytokine signaling .

Dual-Target Inhibitors

BMT-1’s pHi modulation contrasts with compounds targeting both JAK3 and STAT5 pathways:

Key Insights :

- BMT-1’s ATPase inhibition offers a unique pathway for immunosuppression, avoiding kinase-related off-target effects .

Mechanistic Advantages and Limitations of BMT-1

Advantages

Biological Activity

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, commonly referred to as BMT-1, is a benzimidazole derivative that has garnered attention for its potential immunomodulatory properties. This compound has been shown to inhibit T cell proliferation through the modulation of intracellular pH and the inhibition of H+/K+-ATPases.

BMT-1 operates primarily by inhibiting H+/K+-ATPases in activated T cells. This inhibition leads to intracellular acidification, which subsequently affects T cell proliferation. The mechanism can be summarized as follows:

- Inhibition of H+/K+-ATPases : BMT-1 specifically targets and inhibits these ATPases in anti-CD3/CD28 activated T cells.

- Intracellular pH Modulation : The treatment with BMT-1 results in a decrease in intracellular pH (pHi), which is crucial for T cell activation and proliferation.

- Cell Cycle Arrest : BMT-1 induces a G1 to S phase arrest in the cell cycle of activated T cells without affecting interleukin-2 (IL-2) production or CD25 expression.

Research Findings

A series of experiments have been conducted to elucidate the biological activity of BMT-1:

In Vitro Studies

In vitro studies demonstrated that BMT-1 significantly inhibits the proliferation of IL-2-dependent peripheral blood mononuclear cells (PBMCs). The results indicated a dose-dependent inhibition:

- At 2.5 μM , there was a 95% inhibition of proliferation.

- At 1.25 μM , there was still significant inhibition.

- At 0.625 μM , the inhibitory effect was negligible.

Cell Cycle Analysis

Cell cycle analysis revealed that BMT-1 effectively halted the progression of activated T cells from the G1 phase to the S phase. This suggests that BMT-1 may serve as a potential therapeutic agent for conditions characterized by excessive T cell activation.

Case Studies

A notable study published in Molecules examined the effects of BMT-1 on T cell proliferation and provided insights into its mechanism of action:

Table 1: Summary of BMT-1 Effects on T Cell Proliferation

| Concentration (μM) | Proliferation Inhibition (%) | Cell Cycle Phase Arrest |

|---|---|---|

| 0.625 | <10 | None |

| 1.25 | ~50 | G1 to S |

| 2.5 | 95 | G1 to S |

The study concluded that BMT-1 could be an interesting lead compound for developing new immunomodulatory agents due to its ability to modulate T cell activity effectively.

Broader Implications

The implications of these findings extend beyond immunology:

- Therapeutic Potential : Given its immunomodulatory effects, BMT-1 may be explored for treating autoimmune diseases or conditions involving aberrant T cell activation.

- Drug Development : The compound's unique mechanism could inspire further research into similar benzimidazole derivatives with enhanced efficacy and specificity.

Q & A

Q. What are the established synthetic routes for this compound, and what challenges arise during its purification?

The synthesis typically involves cyclocondensation reactions between benzimidazole precursors and tetrahydroindazolone derivatives. A common challenge is achieving high regioselectivity due to competing reaction pathways. Purification often requires gradient chromatography (e.g., silica gel) with solvent systems like ethyl acetate/hexane, followed by recrystallization from ethanol. Impurities such as unreacted intermediates or regioisomers may require advanced NMR (e.g., , ) and HPLC-MS for identification .

Q. How is the compound structurally characterized, and which spectroscopic techniques are critical?

Structural confirmation relies on -NMR (to resolve aromatic protons at δ 7.2–8.1 ppm and aliphatic protons at δ 1.8–2.9 ppm), -NMR (to identify carbonyl carbons at ~160 ppm), and IR spectroscopy (for hydroxyl stretching at 3200–3400 cm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]) .

Q. What initial biological screening methods identify its immunosuppressive activity?

In vitro T cell proliferation assays using concanavalin A (ConA)-stimulated murine splenocytes are standard. Cells are treated with the compound (1–10 μM), and proliferation is quantified via CFSE dilution or -thymidine incorporation. Parallel cytotoxicity assays (e.g., MTT) ensure activity is not due to cell death .

Advanced Research Questions

Q. How does its H+^++/K+^++-ATPase inhibition mechanism compare to JAK/STAT-targeting immunosuppressants?

While this compound inhibits T cell proliferation via H/K-ATPase blockade (IC = 1.5 μM in mice), structurally related benzothiazoles (e.g., BD750) target JAK3/STAT5 (IC = 1.1 μM). Mechanistic divergence can be probed using ATPase activity assays (e.g., ouabain-sensitive uptake) versus phospho-STAT5 Western blotting .

Q. How can contradictory mechanistic hypotheses (e.g., ATPase vs. kinase inhibition) be resolved experimentally?

Use selective inhibitors in rescue experiments:

Q. What structural modifications enhance selectivity for H+^++/K+^++-ATPase over off-target kinases?

SAR studies show:

- Benzimidazole substitution : Electron-withdrawing groups (e.g., -NO) at position 5 improve ATPase affinity.

- Indazole ring saturation : Fully saturated tetrahydroindazole reduces off-target kinase binding.

- Hydroxyl position : The 3-hydroxy group is critical for hydrogen bonding to ATPase α-subunit .

Q. Which in vivo models are suitable for evaluating immunosuppressive efficacy and toxicity?

- Delayed-type hypersensitivity (DTH) : Measure footpad swelling in antigen-challenged mice.

- Graft-versus-host disease (GVHD) : Monitor survival and histopathology in transplanted models.

- Toxicity screening : Assess gastrointestinal H/K-ATPase function (e.g., gastric pH measurements) to avoid proton-pump inhibitor-like side effects .

Methodological Guidance

- For SAR Studies : Combine parallel synthesis with high-throughput screening to rapidly assess substituent effects on activity .

- For Mechanism Validation : Use CRISPR-Cas9-edited T cell lines lacking H/K-ATPase or JAK3 to isolate target pathways .

- For Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict electronic properties and docking simulations (AutoDock Vina) for binding mode analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.